molecular formula C20H16N2O2 B3857247 1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one

1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one

Cat. No.: B3857247
M. Wt: 316.4 g/mol
InChI Key: QCFCDAAJYZZIMV-UHFFFAOYSA-N
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Description

1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptophan: An essential amino acid with various physiological roles.

Compared to these compounds, this compound is unique due to its specific functional groups and the resulting biological activities.

Properties

IUPAC Name

1-hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19-16-8-4-5-9-17(16)22-18(19)12-15(20(22)24)13-21-11-10-14-6-2-1-3-7-14/h1-9,12-13,24H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFCDAAJYZZIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=C(N3C4=CC=CC=C4C(=O)C3=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one
Reactant of Route 2
1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one
Reactant of Route 3
1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one
Reactant of Route 4
1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one
Reactant of Route 5
1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one
Reactant of Route 6
1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one

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